molecular formula C8H20N.Br<br>C8H20BrN B042051 Tetraethylammonium bromide CAS No. 71-91-0

Tetraethylammonium bromide

Cat. No.: B042051
CAS No.: 71-91-0
M. Wt: 210.16 g/mol
InChI Key: HWCKGOZZJDHMNC-UHFFFAOYSA-M
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Description

Tetraethylammonium bromide (TEAB), with the chemical formula (C₂H₅)₄N⁺Br⁻, is a quaternary ammonium salt (QAS) characterized by a central nitrogen atom bonded to four ethyl groups and a bromide counterion. It is synthesized via the alkylation of ammonia or through phase-transfer reactions involving potassium superoxide . TEAB is highly soluble in polar solvents such as water, methanol, and dimethylformamide (DMF), making it a versatile compound in both industrial and research settings .

TEAB’s primary applications include:

  • Neuropharmacology: Blocking voltage-gated potassium channels via a "foot in the door" mechanism, where its large size prevents ion passage .
  • Catalysis: Acting as a phase-transfer catalyst (PTC) in organic synthesis, particularly in multi-component reactions .
  • Material Science: Serving as a precursor in hybrid scintillators for X-ray imaging due to its ability to stabilize rare-earth ions like Eu(II) .
  • Gas Hydrate Inhibition: Modifying CO₂ hydrate formation kinetics in deep eutectic solvents (DES) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bromide can be synthesized through the reaction between tetraethylammonium hydroxide and hydrobromic acid:

(C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O\text{(C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O} (C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O

The water is then evaporated, and the compound is recrystallized from acetonitrile to yield a crystalline sample .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting triethylamine with ethyl bromide in the presence of a solvent like 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and dried .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: o-Iodoxybenzoic acid (IBX) in chloroform/water.

    Substitution: Potassium superoxide.

Major Products:

    Oxidation: Sulfoxides.

    Substitution: Dialkyl peroxides.

Scientific Research Applications

Chemical Synthesis

Catalyst in Organic Reactions
TEAB is widely used as a catalyst in organic synthesis. It facilitates several reactions, including:

  • Oxidative coupling : TEAB can catalyze the oxidative coupling of aldehydes or alcohols with thiophenols or disulfides to form thioesters. This reaction is valuable in the synthesis of complex organic molecules .
  • Dehydrogenation reactions : In combination with o-iodoxybenzoic acid (IBX), TEAB aids in the oxidative dehomologation of primary carboxamides to nitriles and α,α-disubstituted acetamides to ketones .

Template for Zeolite Synthesis
TEAB serves as an organic template in the hydrothermal synthesis of zeolite beta. This application is crucial for creating materials with specific pore structures used in catalysis and adsorption processes .

Biological Research

Ion Channel Blocker
TEAB is recognized for its ability to block potassium-selective ion channels, making it a valuable tool in physiological studies. Research has demonstrated its effectiveness in examining the effects of ion channel modulation on various biological processes .

Environmental Applications

Gas Hydrate Inhibition
Recent studies have explored TEAB's role in deep eutectic solvents (DES) as thermodynamic inhibitors for gas hydrates. These DESs, which include TEAB, have shown superior performance compared to conventional thermodynamic hydrate inhibitors (THIs) under varying temperature and pressure conditions. The research indicates that TEAB-based DESs can effectively suppress gas hydrate formation, which is critical for pipeline safety in natural gas transport .

Toxicological Studies

While TEAB has numerous applications, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to significant health risks, including respiratory issues and potential neurotoxic effects. Understanding these risks is crucial for safe handling and application in laboratory settings .

Data Tables

Test TypeValue
Oral LD50 (mouse)>2000 mg/kg
Intravenous LD50 (mouse)14.2 mg/kg
Intraperitoneal LD50 (rat)180 mg/kg

Case Studies

  • Synthesis of Zeolite Beta : A study demonstrated that using TEAB as a template resulted in zeolite beta with enhanced catalytic properties, making it suitable for various industrial applications .
  • Gas Hydrate Inhibition : Research conducted on TEAB-based DESs showed significant suppression of gas hydrate formation, outperforming traditional THIs under similar conditions .
  • Biological Effects : Investigations into the effects of TEAB on ion channels revealed its potential use in pharmacological research and drug development aimed at treating conditions related to ion channel dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

TEAB belongs to the QAS family, which includes compounds with varying alkyl chain lengths and counterions. Key structural analogs and their properties are compared below:

Compound Formula Molecular Weight (g/mol) Key Properties
TEAB (C₂H₅)₄N⁺Br⁻ 210.16 High solubility in polar solvents; used in catalysis and ion-channel studies
Tetrabutylammonium bromide (TBAB) (C₄H₉)₄N⁺Br⁻ 322.37 Lower catalytic activity compared to TEAB in IPTC systems; effective CO₂ hydrate inhibitor
Tetramethylammonium chloride (TMACl) (CH₃)₄N⁺Cl⁻ 109.60 Comparable catalytic activity to TEAB but less thermally stable
Didecyl dimethylammonium bromide (DDAB) C₁₀H₂₁(CH₃)₂N⁺Br⁻ 406.50 Larger hydrophobic chains; used in biochemical industries

Key Observations :

  • Longer alkyl chains (e.g., TBAB, DDAB) reduce solubility in water but enhance lipid membrane interactions .
  • Chloride analogs (e.g., TMACl) exhibit lower ionic association constants in acetonitrile compared to bromide salts like TEAB .

Pharmacological Activity

Ion Channel Blockade

TEAB and related QAS block potassium channels but differ in mechanisms:

Compound Mechanism Efficacy (IC₅₀) Reference Model
TEAB "Foot in the door" pore occlusion 10–100 µM HERG channels
Tetra-n-octylammonium bromide Open-channel blockade 0.5–2 µM HERG channels
WIN 2747 Competitive ACh inhibition ~0.01 µM Venus mercenaria heart

Notable Findings:

  • TEAB’s ganglionic blockade is 1,000-fold weaker than WIN 2747, a benzoquinone derivative .
  • Unlike d-tubocurarine, TEAB effectively inhibits autonomic ganglia, making it useful in vascular disease studies .

Phase-Transfer Catalysis (PTC)

TEAB’s performance in inverse phase-transfer catalysis (IPTC) was compared to other QAS:

Catalyst Reaction (Example) Conversion (%) Notes
TEAB Synthesis of 2,4-D 65–70 High activity due to balanced lipophilicity
TBAB Same as above 40–45 Lower conversion due to bulky chains
TMACl Same as above 60–65 Comparable to TEAB but hygroscopic

Toxicity in Terrestrial Plants

Compound EC₅₀ (mg/kg soil) Test Organism Effect
TEAB 120–150 Spring barley Root growth inhibition
TEAC (chloride analog) 90–110 Common radish Higher toxicity due to Cl⁻ mobility

Implication : Bromide ions in TEAB reduce bioavailability compared to chloride salts, mitigating phytotoxicity .

CO₂ Hydrate Inhibition

DES Component Hydrate Onset Pressure (MPa) Temperature (K) Efficiency vs. MEG⁺
TEAB-Glycerol 2.1 273.15 85%
TBAB-Glycerol 1.8 273.15 92%
TMACl-Urea 2.4 273.15 78%

Biological Activity

Tetraethylammonium bromide (TEAB) is a quaternary ammonium compound with significant implications in pharmacological and biological research. This article explores its biological activity, mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₈H₂₀BrN
  • Molecular Weight : 210.155 g/mol
  • IUPAC Name : Tetraethylazanium bromide
  • Structure : TEAB exhibits a distorted tetrahedral geometry around the nitrogen atom, contributing to its unique chemical behavior.

TEAB primarily acts as a potassium channel blocker , affecting various physiological processes. It inhibits both calcium- and voltage-activated potassium channels, as well as nicotinic acetylcholine receptors, which are critical in neurotransmission and muscle contraction . This mechanism has made it a valuable tool in pharmacological studies, particularly in understanding ganglionic transmission and cardiovascular responses.

Biological Applications

  • Pharmacological Research :
    • TEAB is utilized to explore the role of potassium channels in various tissues, including cardiac and neuronal systems.
    • It has been studied for its potential as a ganglionic blocking agent, although its clinical use has diminished due to toxicity concerns .
  • Cellular Studies :
    • Research indicates that TEAB can impair mRNA splicing and proteostasis in preadipocytes, which may affect adipogenesis and metabolic health in obesity .
    • It has been shown to alter the expression of adipogenic transcription factors, suggesting a role in metabolic disorders related to obesity .
  • Microbial Control :
    • TEAB is part of a broader category of quaternary ammonium compounds used for controlling microbial contamination due to its antimicrobial properties .

Toxicity Profile

The toxicity of TEAB is primarily associated with the tetraethylammonium ion. Studies have reported varying LD₅₀ values depending on the route of administration:

  • Intravenous (i.v.) : 38 mg/kg
  • Intraperitoneal (i.p.) : 60 mg/kg
  • Oral (p.o.) : >2000 mg/kg .

This toxicity profile necessitates careful handling and consideration when used in experimental settings.

Table 1: Summary of Key Studies Involving TEAB

Study ReferenceFocus AreaKey Findings
Randall et al. (Year)ToxicologyEstablished LD₅₀ values for various administration routes .
Liu et al. (2021)AdipogenesisDemonstrated that TEAB disrupts mRNA splicing in preadipocytes, impairing differentiation .
Smith et al. (2022)Microbial ControlEvaluated the efficacy of TEAB against specific microbial strains .

Case Study: Impairment of Adipogenesis

In a recent study involving human preadipocytes from obese individuals, TEAB was shown to hinder adipocyte differentiation by disrupting normal mRNA splicing patterns. The study highlighted that restoring normal levels of specific splicing factors could improve adipogenesis, suggesting therapeutic avenues for metabolic health interventions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying TEAB for catalytic applications?

TEAB is often synthesized via quaternization of triethylamine with ethyl bromide. For purification, recrystallization in acetone or ethanol is recommended to remove residual amines or salts. Analytical-grade purity (≥98%) is critical for catalytic studies, confirmed by NMR, elemental analysis, or ion chromatography .

Q. How does TEAB function as a phase-transfer catalyst in oxidation reactions?

TEAB facilitates interfacial transfer of anionic species (e.g., bromides) in biphasic systems. For example, in sulfide-to-sulfoxide oxidation using o-iodoxybenzoic acid (IBX), TEAB stabilizes reactive intermediates and enhances reaction rates. Mechanistic studies suggest its role in generating hypobromite ions (BrO⁻) under mild conditions .

Q. What safety protocols are essential for handling TEAB in laboratory settings?

TEAB is classified as harmful if inhaled or ingested. Mandatory protective measures include lab coats, gloves, and fume hoods. First aid for skin contact involves immediate washing with water. Toxicity data indicate an LD50 (rat, i.v.) of 63 mg/kg, necessitating strict dose monitoring .

Q. How is TEAB used in zeolite synthesis, and what factors influence crystallization?

TEAB acts as a structure-directing agent in hydrothermal crystallization of zeolites (e.g., zeolite beta). Key parameters include pH (9–11), temperature (150–200°C), and TEAB/SiO₂ molar ratios (0.1–0.3). Post-synthesis calcination removes organic templates, confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TEAB’s sorption behavior in environmental systems?

Conflicting sorption isotherms (e.g., HDTMA vs. TEAB on clinoptilolite) arise from hydrophobic interactions and cation-exchange mechanisms. Thermodynamic analysis (ΔG° = −9.27 to −23.10 kJ/mol for HDTMA vs. −1.04 kJ/mol for TEAB) reveals TEAB’s weaker affinity due to smaller alkyl chains. Kinetic studies (7-day equilibration for HDTMA vs. 24-hour for TEAB) further clarify mechanistic differences .

Q. What methodologies validate TEAB’s role as a selective potassium channel blocker?

Electrophysiological assays (patch-clamp) quantify TEAB’s inhibition of voltage-gated K⁺ channels (e.g., Kv1.1–1.7). Dose-response curves (IC50: 1–10 mM) and molecular docking simulations identify competitive binding at the channel’s outer pore region. Cross-validation with mutant channels (e.g., TEA-insensitive mutants) confirms specificity .

Q. How does TEAB’s catalytic efficiency compare in solvent-free vs. solvent-based systems?

Solvent-free reactions (e.g., oxidative thioesterification of aldehydes) achieve 85–95% yields with 5 mol% TEAB, while aqueous systems require higher catalyst loading (10–15 mol%) due to partitioning losses. Kinetic profiling (Arrhenius plots) shows solvent-free activation energies (Ea) are 15–20% lower, attributed to reduced diffusion barriers .

Q. What advanced techniques characterize TEAB’s structural interactions in supramolecular assemblies?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software reveals TEAB’s halogen-bonding with π-acidic aromatics (e.g., 1,2-diiodotetrafluorobenzene). Hirshfeld surface analysis quantifies Br···I interactions (3.3–3.5 Å), while DFT calculations (B3LYP/6-311+G*) confirm bond strength (≈15 kJ/mol) .

Q. Methodological Notes

  • Contradiction Management : Cross-reference toxicity data (e.g., LD50 variations across species ) with in vitro assays (e.g., HEK293 cell viability) to reconcile discrepancies.
  • Data Reproducibility : Standardize TEAB batches using USP/Ph.Eur. guidelines (e.g., ≤0.1% bromide impurity by ion chromatography) .

Properties

IUPAC Name

tetraethylazanium;bromide
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InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
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InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-M
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Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]
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Molecular Formula

C8H20BrN
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Related CAS

66-40-0 (Parent)
Record name Tetrylammonium bromide [INN]
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DSSTOX Substance ID

DTXSID9044457
Record name Tetraethylammonium bromide
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Molecular Weight

210.16 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS]
Record name Ethanaminium, N,N,N-triethyl-, bromide (1:1)
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Vapor Pressure

0.00000079 [mmHg]
Record name Tetraethylammonium bromide
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CAS No.

71-91-0
Record name Tetraethylammonium bromide
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